molecular formula C17H15FN2O4 B5324650 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No. B5324650
M. Wt: 330.31 g/mol
InChI Key: MIALGHARSHDXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and material science. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial properties. However, further studies are required to fully understand the extent of its effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, ease of synthesis, and potential as a fluorescent probe. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the research and development of 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole. These include investigating its potential as a drug candidate for various diseases, exploring its use in material science, and further understanding its mechanism of action. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

The synthesis of 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole can be achieved through various methods such as the reaction of 2-fluoro-6-methoxyphenol with chloromethyl phenyl ether followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-fluoro-6-methoxyphenol with 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium methoxide.

Scientific Research Applications

The potential applications of 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been reported to exhibit various biological activities such as anti-inflammatory, anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-21-14-9-5-8-13(18)17(14)23-11-16-19-15(20-24-16)10-22-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIALGHARSHDXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)OCC2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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